4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester

Vue d'ensemble

Description

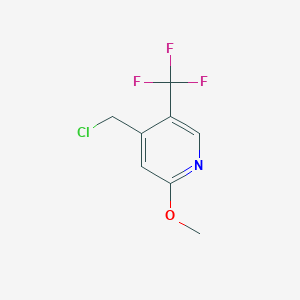

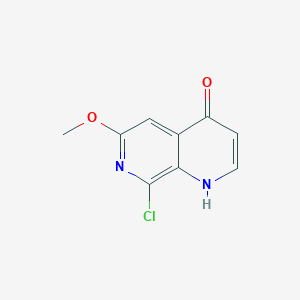

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C16H21BClNO3 . It is a product supplied by eMolecules and is used as a building block in organic synthesis .

Chemical Reactions Analysis

Boronic acids and their derivatives, including pinacol esters, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Applications De Recherche Scientifique

Solubility in Organic Solvents

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester, as a type of phenylboronic acid pinacol ester, exhibits varying solubilities in organic solvents. A study by Leszczyński, Hofman, and Sporzyński (2020) found that phenylboronic acid pinacol ester shows better solubility than its parent acid in all tested solvents, with the highest solubility observed in chloroform and the lowest in hydrocarbons. This solubility characteristic is essential for its applications in organic synthesis and drug delivery systems (Leszczyński, Hofman, & Sporzyński, 2020).

Use in Polymer Synthesis

Phenylboronic acid pinacol esters, similar to 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester, are used in the synthesis of polymers. For example, Cui, Zhang, Du, and Li (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s via the Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester. These polymers demonstrate potential as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).

Stability and Hydrolysis

The stability of phenylboronic pinacol esters, including 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester, is a critical factor in their pharmacological applications. Achilli, Ciana, Fagnoni, Balduini, and Minetti (2013) described the susceptibility of these esters to hydrolysis, particularly at physiological pH, which significantly influences their use in drug design and delivery (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).

Phosphorescence Properties

A study by Shoji et al. (2017) revealed that arylboronic esters, such as 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in the solid state. This discovery opens new possibilities for their application in materials science and organic electronics (Shoji et al., 2017).

Application in Protective Syntheses

Kaupp, Naimi-Jamal, and Stepanenko (2003) demonstrated the use of phenylboronic acid in the solid-state protection of various compounds such as diamines and diols. This methodology, potentially applicable to 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester, provides a waste-free and facile approach for protective syntheses (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

Fluorescent Sensor Development

In the field of sensing technologies, Miho et al. (2021) developed a highly sensitive fluorescent sensor using Anthracene-(aminomethyl)phenylboronic acid pinacol ester. This research suggests potential applications for similar compounds, such as 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester, in the development of advanced sensors (Miho et al., 2021).

Propriétés

IUPAC Name |

2-chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)10-5-8-13(18)12(9-10)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYZOEZRCJOJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)

![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)

amine dihydrochloride](/img/structure/B1459565.png)

![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)

![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)

![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)